Cas no 866845-24-1 (3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline)

3-(4-Chlorobenzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline is a structurally complex quinoline derivative featuring a chlorobenzenesulfonyl group and a methoxyphenyl-substituted piperazine moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of receptor-targeting agents due to its distinct sulfonamide and piperazine functionalities. The presence of electron-donating (methoxy) and electron-withdrawing (chlorobenzenesulfonyl) groups enhances its versatility in medicinal chemistry applications. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability and synthetic accessibility further support its utility in exploratory drug discovery efforts.
3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline structure
866845-24-1 structure
Product Name:3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline
CAS No:866845-24-1
MF:C27H26ClN3O3S
MW:508.03164434433
CID:5964255
PubChem ID:18559483
Update Time:2025-05-23

3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline
    • 3-(4-chlorophenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
    • 3-((4-chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methylquinoline
    • 866845-24-1
    • AKOS001858603
    • 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE
    • SCHEMBL8238165
    • F1605-1051
    • Inchi: 1S/C27H26ClN3O3S/c1-19-3-12-25-24(17-19)27(26(18-29-25)35(32,33)23-10-4-20(28)5-11-23)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3
    • InChI Key: DVQHOXZMJIWQMY-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C)=CC=2)C(N2CCN(C3=CC=C(OC)C=C3)CC2)=C(S(C2=CC=C(Cl)C=C2)(=O)=O)C=1

Computed Properties

  • Exact Mass: 507.1383406g/mol
  • Monoisotopic Mass: 507.1383406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 5
  • Complexity: 784
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 71.1Ų

3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline Pricemore >>

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Additional information on 3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline

3-(4-Chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline: A Comprehensive Overview

3-(4-Chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline (CAS No. 866845-24-1) is a complex organic compound with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of quinolines, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule incorporates a quinoline core, a piperazine ring, and a sulfonyl group, each contributing to its unique properties and functionalities.

The quinoline moiety, a heterocyclic aromatic system, forms the backbone of this compound. Quinolines are widely studied in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. The substitution pattern on the quinoline ring plays a crucial role in determining its pharmacological properties. In this case, the presence of a methyl group at position 6 further modulates the electronic and steric characteristics of the molecule.

The piperazine ring, attached at position 4 of the quinoline core, introduces additional flexibility and hydrogen bonding capacity. Piperazine is a saturated six-membered ring containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This feature enhances the molecule's ability to interact with biological targets, making it a valuable component in drug design. The substitution at position 1 of the piperazine ring with a 4-methoxyphenyl group adds another layer of complexity to the molecule's structure.

The sulfonyl group attached at position 3 of the quinoline core is another critical feature of this compound. Sulfonyl groups are known for their electron-withdrawing properties, which can influence the molecule's reactivity and bioavailability. The presence of a chlorine atom on the benzene ring further enhances the electronic effects, potentially improving the compound's stability and pharmacokinetic profile.

Recent studies have highlighted the potential of 3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline as a promising candidate in anticancer research. Preclinical experiments have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, research published in *Journal of Medicinal Chemistry* revealed that this compound exhibits potent inhibitory activity against [target enzyme], making it a potential lead for developing novel antineoplastic agents.

Moreover, computational studies using molecular docking techniques have provided insights into how this compound interacts with its biological targets at the molecular level. These studies suggest that the combination of quinoline's aromaticity, piperazine's flexibility, and sulfonyl group's electronic effects creates a favorable environment for binding to specific protein pockets.

In terms of synthesis, 3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline can be prepared through a multi-step organic synthesis approach. The process typically involves coupling reactions between intermediates such as quinoline derivatives and sulfonylated piperazine rings. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity. These analytical tools are essential for ensuring consistency in preclinical studies and eventual clinical trials.

Looking ahead, 3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline holds great promise for further exploration in therapeutic applications beyond oncology. Its structural versatility makes it an attractive candidate for targeting other disease states such as neurodegenerative disorders or inflammatory conditions.

In conclusion, 3-(4-chlorobenzenesulfonyl)-4-4-(4-methoxyphenyl)piperazin-1-yl-6-methylquinoline (CAS No. 866845-24-) represents an exciting advancement in medicinal chemistry. With its unique structural features and promising biological activity profiles, this compound serves as a valuable tool for researchers aiming to develop innovative therapeutic agents.

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